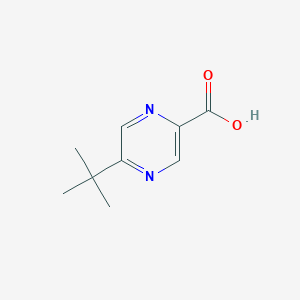

5-(tert-Butyl)pyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butylpyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)7-5-10-6(4-11-7)8(12)13/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMCAXRLFSRQLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(tert-Butyl)pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tert-Butyl)pyrazine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a bulky tert-butyl group on the pyrazine ring, imparts specific physicochemical properties to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the available methods.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary retrosynthetic disconnections. The most logical and widely applicable strategy involves the late-stage introduction or modification of the carboxylic acid functionality from a pre-functionalized 5-(tert-butyl)pyrazine core. A second, less common approach, involves the construction of the pyrazine ring with the desired substitution pattern already in place. This guide will focus on the former, more flexible strategy, detailing two robust synthetic pathways.

Pathway 1: From 2-Halo-5-(tert-butyl)pyrazine via Nitrile Hydrolysis

This pathway is arguably the most efficient and reliable route to the target molecule. It hinges on the synthesis of a key intermediate, 2-bromo-5-(tert-butyl)pyrazine, followed by a palladium-catalyzed cyanation and subsequent hydrolysis of the resulting nitrile.

Diagram of Synthesis Pathway 1

Caption: Synthesis of this compound via the nitrile hydrolysis pathway.

Step 1: Synthesis of 2-Bromo-5-(tert-butyl)pyrazine

The introduction of the tert-butyl group onto the pyrazine ring is a critical step. A direct Friedel-Crafts alkylation is often not feasible for electron-deficient heterocycles like pyrazine. Therefore, a radical-based Minisci reaction is the preferred method.

Protocol: Minisci tert-Butylation of 2-Bromopyrazine

-

To a solution of 2-bromopyrazine (1.0 eq) in a mixture of acetonitrile and water (3:1) is added pivalic acid (3.0 eq) and silver nitrate (AgNO₃, 0.2 eq).

-

The mixture is heated to 80 °C.

-

A solution of ammonium persulfate ((NH₄)₂S₂O₈, 3.0 eq) in water is added dropwise over 30 minutes.

-

The reaction is stirred at 80 °C for 3 hours, monitoring by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-5-(tert-butyl)pyrazine.

Causality of Experimental Choices:

-

Minisci Reaction: This radical substitution reaction is highly effective for the alkylation of electron-deficient aromatic rings like pyrazine. The reaction is initiated by the oxidative decarboxylation of pivalic acid to generate the tert-butyl radical.

-

Silver Nitrate and Ammonium Persulfate: This redox system is crucial for the generation of the tert-butyl radical from pivalic acid. The persulfate oxidizes Ag⁺ to Ag²⁺, which in turn promotes the decarboxylation of the carboxylic acid.

-

Acetonitrile/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic reagents.

Step 2: Cyanation of 2-Bromo-5-(tert-butyl)pyrazine

The conversion of the aryl bromide to a nitrile is efficiently achieved through a palladium-catalyzed cyanation reaction.

Protocol: Palladium-Catalyzed Cyanation

-

To a solution of 2-bromo-5-(tert-butyl)pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

The reaction mixture is degassed with argon for 15 minutes.

-

The mixture is heated to 120 °C and stirred for 12-18 hours under an argon atmosphere.

-

Reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude 5-(tert-butyl)-2-cyanopyrazine is purified by column chromatography.

Causality of Experimental Choices:

-

Zinc Cyanide: A less toxic and more convenient source of cyanide compared to other cyanide salts.

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for cross-coupling reactions, including cyanation.

-

Anhydrous DMF: A polar aprotic solvent that facilitates the reaction by dissolving the reactants and stabilizing the catalytic species.

-

Degassing: Removal of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Step 3: Hydrolysis of 5-(tert-Butyl)-2-cyanopyrazine

The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Protocol: Basic Hydrolysis of the Nitrile

-

5-(tert-Butyl)-2-cyanopyrazine (1.0 eq) is dissolved in a mixture of ethanol and water (1:1).

-

Sodium hydroxide (NaOH, 5.0 eq) is added, and the mixture is heated to reflux (approximately 100 °C) for 6-8 hours.

-

The reaction is monitored by the disappearance of the starting material (TLC or LC-MS).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid (HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Causality of Experimental Choices:

-

Sodium Hydroxide: A strong base that effectively hydrolyzes the nitrile to the corresponding carboxylate salt.

-

Ethanol/Water Mixture: This co-solvent system ensures the solubility of both the organic nitrile and the inorganic base.

-

Acidification: Protonation of the carboxylate salt with a strong acid precipitates the desired carboxylic acid.

Pathway 2: From 5-(tert-Butyl)-2-methylpyrazine via Oxidation

An alternative route involves the synthesis of 5-(tert-butyl)-2-methylpyrazine followed by oxidation of the methyl group. While conceptually straightforward, controlling the oxidation to prevent over-oxidation or ring degradation can be challenging.

Diagram of Synthesis Pathway 2

Spectroscopic data of 5-(tert-Butyl)pyrazine-2-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(tert-Butyl)pyrazine-2-carboxylic acid

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectral features, explains the rationale behind analytical choices, and provides robust, self-validating experimental protocols for data acquisition. Our focus is on the synergy between structural features and their spectroscopic signatures, providing a foundational understanding for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Analytical Significance

This compound (C₉H₁₂N₂O₂) is a heterocyclic compound featuring a pyrazine ring substituted with a tert-butyl group and a carboxylic acid. The pyrazine core is a common scaffold in pharmaceuticals and flavor chemistry, making the unambiguous structural elucidation of its derivatives critical. Spectroscopic analysis is the cornerstone of this process, providing a detailed electronic and vibrational fingerprint of the molecule. This guide will dissect the predicted ¹H NMR, ¹³C NMR, IR, and MS data to build a complete structural profile.

Molecular Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons.

Predicted ¹H and ¹³C NMR Data

The following data are predicted based on established chemical shift principles for pyrazine derivatives and carboxylic acids.[3][4][5] The electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group significantly influences the chemical shifts of the pyrazine ring protons and carbons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-3 | ~9.15 | Doublet | ~1.5 | Pyrazine Ring Proton |

| H-6 | ~8.90 | Doublet | ~1.5 | Pyrazine Ring Proton |

| -COOH | ~13.5 | Broad Singlet | - | Carboxylic Acid Proton |

| -C(CH₃)₃ | ~1.40 | Singlet | - | tert-Butyl Protons |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~165.5 | Carboxylic Acid Carbonyl |

| C-5 | ~163.0 | Pyrazine Ring Carbon (attached to t-Bu) |

| C-2 | ~146.0 | Pyrazine Ring Carbon (attached to COOH) |

| C-3 | ~144.5 | Pyrazine Ring Carbon |

| C-6 | ~142.0 | Pyrazine Ring Carbon |

| -C (CH₃)₃ | ~36.0 | Quaternary tert-Butyl Carbon |

| -C(C H₃)₃ | ~29.5 | Methyl Carbons of tert-Butyl |

Interpretation of NMR Spectra

-

¹H NMR Insights: The two protons on the pyrazine ring (H-3 and H-6) are expected to appear as distinct doublets in the aromatic region, significantly downfield due to the deshielding effect of the two ring nitrogens.[6] Their small coupling constant (~1.5 Hz) is characteristic of a para-like relationship across the ring nitrogens. The H-3 proton, being adjacent to the electron-withdrawing carboxylic acid, is predicted to be the most downfield. The carboxylic acid proton itself will appear as a very broad singlet at a high chemical shift (~13.5 ppm), which would disappear upon the addition of D₂O.[3] The nine protons of the tert-butyl group are chemically equivalent and will manifest as a sharp, intense singlet in the upfield aliphatic region.

-

¹³C NMR Insights: The carbon spectrum provides a clear count of the nine unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165.5 ppm.[3] The four distinct pyrazine ring carbons are all found in the downfield region (142-163 ppm), with the carbon bearing the tert-butyl group (C-5) being the most downfield due to substitution. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear in the upfield region, consistent with sp³ hybridized carbons.[4]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for preparing and analyzing a solid sample.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of high-purity this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar carboxylic acids.[4]

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Securely cap the NMR tube and label it clearly.

-

-

Instrument Setup & Acquisition (400/500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal from the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

For ¹H NMR: Acquire data using a standard single-pulse experiment. A spectral width of ~16 ppm, centered around 8 ppm, is appropriate. Typically, 16-64 scans are sufficient.[4]

-

For ¹³C NMR: Acquire data using a proton-decoupled single-pulse experiment. A spectral width of ~220 ppm is required. Due to the lower natural abundance of ¹³C, 1024 or more scans are typically necessary for a good signal-to-noise ratio.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Integrate the ¹H NMR signals and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm).

-

Reference the ¹³C NMR spectrum (e.g., to the DMSO-d₆ solvent peak at 39.52 ppm).

-

Visualization: NMR Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is exceptionally useful for identifying the presence of the carboxylic acid moiety in the target compound.

Predicted IR Data

The following vibrational frequencies are predicted based on characteristic absorption ranges for carboxylic acids and aromatic systems.[7][8]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrazine Ring) |

| 2970 - 2870 | Medium-Strong | C-H Stretch | Aliphatic (tert-Butyl) |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (H-bonded dimer) |

| 1600 - 1450 | Medium | C=C / C=N Stretch | Aromatic (Pyrazine Ring) |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |

| 950 - 910 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid |

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by the features of the carboxylic acid group.

-

O-H Stretch: The most prominent feature will be an extremely broad absorption band spanning from 2500 to 3300 cm⁻¹. This breadth is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer and often partially obscures the C-H stretching peaks.[7][9]

-

C=O Stretch: A strong, sharp peak is anticipated around 1710 cm⁻¹. The position at the lower end of the typical carbonyl range (1760-1690 cm⁻¹) suggests that the compound exists as a hydrogen-bonded dimer in the solid state.[10]

-

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H stretches of the tert-butyl group, while weaker peaks just above 3000 cm⁻¹ can be assigned to the sp² C-H stretches of the pyrazine ring.[8]

-

Fingerprint Region: The region below 1600 cm⁻¹ will contain a series of peaks corresponding to the pyrazine ring stretches (C=C and C=N), as well as the C-O stretching and O-H bending vibrations of the carboxylic acid.[7]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for analyzing solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Visualization: IR (ATR) Workflow

Caption: Workflow for solid-state IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization)

The following fragments are predicted for Electron Ionization (EI-MS), which is a common hard ionization technique.

Table 4: Predicted Key Ions in EI Mass Spectrum

| Predicted m/z | Ion | Proposed Fragmentation |

|---|---|---|

| 180 | [M]⁺˙ | Molecular Ion |

| 165 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 135 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 123 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical (α-cleavage) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Interpretation of Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 180, confirming the molecular weight of the compound. The stability of the aromatic pyrazine ring should result in a reasonably intense molecular ion peak.[11]

-

Key Fragments: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

-

A peak at m/z 165 ([M-15]⁺) is highly characteristic of a tert-butyl group, arising from the loss of a methyl radical to form a stable tertiary carbocation stabilized by the pyrazine ring.

-

Loss of the entire carboxylic acid radical (-COOH, 45 Da) would yield a peak at m/z 135 .[12]

-

Alpha-cleavage, breaking the bond between the pyrazine ring and the tert-butyl group, would result in the loss of a tert-butyl radical (57 Da), giving a fragment at m/z 123 .

-

The complementary fragment, the highly stable tert-butyl cation, would produce a prominent peak at m/z 57 . This is often the base peak in the spectra of compounds containing a tert-butyl group.

-

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a modern, soft ionization technique suitable for this polar molecule.

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

-

LC-MS System Setup:

-

Liquid Chromatography (LC): Use a C18 column. The mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte.

-

Mass Spectrometry (MS): Use an ESI source operating in positive ion mode ([M+H]⁺). Set the mass analyzer (e.g., Quadrupole or Orbitrap) to scan a range that includes the expected molecular ion, for instance, m/z 50-400.[13]

-

-

Data Acquisition:

-

Inject a small volume (1-5 µL) of the prepared sample into the LC-MS system.

-

The compound will first be separated by the LC column before entering the mass spectrometer.

-

Acquire the full scan mass spectrum. For further structural confirmation, a tandem MS (MS/MS) experiment can be performed where the [M+H]⁺ ion (m/z 181) is isolated and fragmented to observe its daughter ions.

-

Visualization: MS (LC-MS) Workflow

Caption: General workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the structural confirmation of this compound. By correlating the predicted NMR, IR, and MS data with specific molecular features, we have established a clear and verifiable analytical profile. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability. This integrated approach, combining predictive analysis with practical methodology, serves as a valuable resource for scientists engaged in the characterization of novel chemical entities in pharmaceutical and related industries.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 242813-48-5|this compound|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. echemi.com [echemi.com]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Foreword

In the landscape of modern drug discovery and chemical biology, the elucidation of a compound's mechanism of action (MoA) is the pivotal step that transforms a mere chemical entity into a potential therapeutic agent or a valuable research tool. 5-(tert-Butyl)pyrazine-2-carboxylic acid is a heterocyclic compound that, while appearing in patent literature as a potential building block in medicinal chemistry, lacks a well-defined and publicly documented biological mechanism of action.

This guide is structured not as a review of established knowledge, but as a comprehensive, field-proven roadmap for the research scientist tasked with a critical objective: to systematically uncover, validate, and characterize the MoA of an investigational compound like this compound. We will proceed from initial in silico hypothesis generation to rigorous experimental validation, providing the causal logic behind each methodological choice. This document is designed for the hands-on researcher, offering actionable protocols and the strategic thinking required to navigate the complexities of MoA studies.

Part 1: Foundational Analysis and Hypothesis Generation

Before initiating wet-lab experiments, a thorough in silico and structural analysis is paramount. This foundational step conserves resources and builds a logical framework for subsequent investigations. The core objective is to leverage the compound's structure to predict its potential biological targets.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of this compound is the first step in predicting its behavior in biological systems. The presence of a carboxylic acid group suggests it will be ionized at physiological pH, potentially influencing its solubility, membrane permeability, and interactions with target proteins. The bulky, hydrophobic tert-butyl group, juxtaposed with the polar pyrazine ring and carboxylate, creates a molecule with distinct regions for potential hydrophobic and electrostatic interactions.

Target Prediction via Structural Homology and Machine Learning

Given the lack of direct literature on its targets, we turn to predictive models. The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often interact with similar biological targets.

Methodology: Target Prediction Workflow

-

Canonical SMILES Generation: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular Input Line Entry System) for this compound is CC(C)(C)c1ncc(c(n1)C(=O)O).

-

Similarity Searching: Utilize platforms like PubChem or ChEMBL to identify compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) that have known biological activities. This can provide initial clues.

-

Target Prediction Algorithms: Employ computational tools that use machine learning models trained on vast compound-target interaction datasets. A highly respected and freely accessible tool for this purpose is SwissTargetPrediction. By inputting the SMILES string, the algorithm screens the compound against a database of known protein targets and predicts the most probable candidates based on a combination of 2D and 3D similarity.

Interpreting the Output: The results from these predictive tools should not be taken as definitive but rather as a prioritized list of hypotheses. The output will typically be a ranked list of protein classes (e.g., G-protein coupled receptors, kinases, enzymes). The highest-ranking predictions become the primary candidates for experimental validation.

Part 2: Experimental Target Identification and Validation

With a set of prioritized hypotheses, the next phase is to identify and validate the direct molecular target(s) of this compound. This process must be rigorous and self-validating, employing orthogonal methods to confirm the interaction.

Initial Broad-Spectrum Screening

If in silico methods are inconclusive or if a broader, unbiased approach is desired, a phenotypic screen can be employed. This involves testing the compound across a panel of diverse cell lines and observing its effect on cell viability, morphology, or other high-level readouts. A "hit" in a specific cell type (e.g., a cancer cell line) provides a biological context to begin a more focused MoA investigation.

Direct Target Engagement Assays

Once a primary target or a set of potential targets is hypothesized, direct binding must be confirmed. Biophysical methods are the gold standard for this, as they measure the physical interaction between the compound and the purified protein, independent of downstream cellular effects.

Key Methodologies for Target Validation:

| Technique | Principle | Key Output | Causality & Rationale |

| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and flows the compound over it. Changes in the refractive index at the surface, caused by binding, are measured in real-time. | Binding Affinity (KD), On-rate (ka), Off-rate (kd) | Why SPR? It provides comprehensive kinetic data, not just endpoint affinity. A fast on-rate and slow off-rate often indicate a more durable and effective interaction. |

| Isothermal Titration Calorimetry (ITC) | Measures the minute heat changes that occur upon binding of the compound to the target protein in solution. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Why ITC? It is the gold standard for thermodynamic characterization. It confirms direct binding in solution and reveals the driving forces of the interaction (enthalpic or entropic). |

| Differential Scanning Fluorimetry (DSF) | Measures the thermal stability of a protein in the presence of a ligand. A binding event typically stabilizes the protein, leading to an increase in its melting temperature (Tm). | Thermal Shift (ΔTm) | Why DSF? It is a rapid, high-throughput screening method to confirm if a compound binds to and stabilizes a target protein, making it excellent for initial hit validation. |

Experimental Protocol: Surface Plasmon Resonance (SPR) for Target Validation

-

Protein Immobilization: Covalently immobilize the purified, recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for a low to moderate immobilization density (e.g., 2000-3000 RU) to minimize mass transport limitations.

-

Analyte Preparation: Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD (e.g., from 100 nM to 10 µM). Include a zero-concentration (buffer only) sample for double referencing.

-

Binding Analysis: Inject the compound dilutions over the immobilized protein surface and a reference flow cell (without protein) for a set association time, followed by a dissociation phase with running buffer.

-

Data Processing: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

-

Self-Validation: The calculated KD from the kinetic fit should be consistent with the KD determined from a steady-state affinity fit. A good fit with low residuals (Chi2) provides confidence in the data.

Workflow for Target Identification and Validation

The logical flow from hypothesis to a validated target is critical. The following diagram illustrates this self-validating workflow.

Caption: Workflow for target identification and validation.

Part 3: Delineating the Downstream Signaling Pathway

Once a direct target is validated, the work shifts to understanding the functional consequences of this interaction within the cell. The goal is to connect the binding event at the target protein to the ultimate physiological or pathological response.

Target Class-Specific Functional Assays

The choice of assay is entirely dependent on the validated target's protein class.

-

If the target is an enzyme: The primary assay is a kinetic inhibition assay. One would measure the enzyme's activity (e.g., conversion of a substrate to a product) in the presence of varying concentrations of this compound. This will determine the IC50 (the concentration at which the compound inhibits 50% of the enzyme's activity). Further studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

If the target is a GPCR: The functional readout would be a second messenger assay, such as measuring changes in intracellular cAMP levels or calcium flux.

-

If the target is a kinase: The primary assay would be a kinase activity assay, measuring the phosphorylation of a known substrate. A subsequent Western blot analysis in a relevant cell line would be used to confirm if the compound inhibits the phosphorylation of the kinase's downstream substrates.

Mapping the Signaling Cascade

Connecting the target to the broader cellular machinery requires pathway analysis.

Experimental Protocol: Western Blot for Kinase Pathway Analysis

-

Cell Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of a key downstream substrate of the target kinase (e.g., anti-phospho-AKT).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for the total protein level of that substrate (e.g., anti-total-AKT) to ensure changes in phosphorylation are not due to changes in total protein expression.

-

-

Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein validates the compound's effect on the signaling pathway.

Visualizing the Proposed Signaling Pathway

Creating a visual model of the pathway helps to synthesize the data and formulate further hypotheses. The following diagram illustrates a hypothetical pathway where our compound inhibits a key upstream kinase.

Biological activity of 5-(tert-Butyl)pyrazine-2-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 5-(tert-Butyl)pyrazine-2-carboxylic Acid Derivatives

Abstract

Derivatives of pyrazine-2-carboxylic acid represent a cornerstone in modern medicinal chemistry, with pyrazinamide being a frontline treatment for tuberculosis for decades. The introduction of a tert-butyl group at the 5-position of the pyrazine ring creates a unique chemical scaffold that significantly influences the lipophilicity and, consequently, the biological profile of the resulting compounds. This technical guide provides a comprehensive analysis of the synthesized derivatives of this compound, consolidating findings on their antimycobacterial, antifungal, and antialgal activities. Furthermore, it explores their novel application as elicitors in plant biotechnology for the enhanced production of valuable secondary metabolites. We will delve into the structure-activity relationships, proposed mechanisms of action, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Introduction

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged structure in the development of bioactive molecules.[1] Its electron-deficient nature and ability to participate in hydrogen bonding allow for robust interactions with biological targets.[1] The quintessential example is Pyrazinamide (PZA), an amide of pyrazine-2-carboxylic acid, which remains a critical component of multi-drug regimens for treating Mycobacterium tuberculosis.[2] The therapeutic success of PZA has spurred extensive research into its analogues to overcome resistance and broaden the spectrum of activity.

This guide focuses specifically on derivatives of this compound. The incorporation of a bulky, lipophilic tert-butyl group is a common strategy in medicinal chemistry to enhance cell membrane permeability and modulate binding to target proteins. Studies on this particular scaffold have revealed a range of biological effects, from direct antimicrobial action to unique applications in biotechnology.[3][4][5] This document synthesizes the available data to provide a detailed overview of their synthesis, biological evaluation, and future potential.

Synthesis of this compound Amide Derivatives

The primary route for synthesizing the biologically active amides of this compound involves a two-step process. The parent carboxylic acid is first converted to a more reactive acyl chloride, which is then condensed with a variety of substituted anilines or other amines to yield the final amide products.[3][4]

General Synthetic Workflow

The process begins with the chlorination of the carboxylic acid, typically using thionyl chloride (SOCl₂), to produce 5-(tert-butyl)pyrazine-2-carbonyl chloride. This intermediate is highly reactive and is immediately used in the subsequent step without extensive purification. The acid chloride is then reacted with a selected substituted aniline in an appropriate solvent to form the desired N-substituted amide derivative.

Caption: General synthesis of this compound amides.

Experimental Protocol: Synthesis of N-(3-methylphenyl)-5-(tert-butyl)-6-chloropyrazine-2-carboxamide

This protocol is adapted from the methodology described by Dolezal et al. for the synthesis of related compounds.[3][4]

-

Acid Chloride Formation: To a solution of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (10 mmol) in dry toluene (50 mL), add thionyl chloride (15 mmol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours until the evolution of gas ceases.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-tert-butyl-6-chloropyrazine-2-carbonyl chloride is used directly in the next step.

-

Amide Condensation: Dissolve the crude acid chloride in dry dichloromethane (50 mL). In a separate flask, dissolve 3-methylaniline (10 mmol) and triethylamine (12 mmol, as an HCl scavenger) in dry dichloromethane (30 mL).

-

Reaction: Add the aniline solution dropwise to the acid chloride solution at 0 °C with constant stirring. Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure amide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Chapter 1: Antimycobacterial Activity

The structural similarity of pyrazine-2-carboxamides to the antitubercular drug Pyrazinamide makes them prime candidates for antimycobacterial screening. Derivatives of this compound have been evaluated for their activity against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR)

Investigations have shown that the antimycobacterial activity is highly dependent on the substitutions on both the pyrazine and the phenyl rings. A key study evaluated a series of amides for their ability to inhibit M. tuberculosis H37Rv.[3][4]

-

The highest activity was observed for the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o) , which demonstrated 72% inhibition.[4] This compound also possessed the highest calculated lipophilicity (log P = 6.85), suggesting that increased lipophilicity may facilitate better penetration into the mycobacterial cell.[3]

-

Several other derivatives containing the 5-tert-butyl moiety showed moderate inhibition (>20%), highlighting the importance of this group for activity.[4]

| Compound ID | Substituent (X) | Substituent (R) | Substituent (Y) | % Inhibition vs M. tuberculosis | Calculated log P |

| 2f | H | 3-CH₃ | Cl | 25% | 5.17 |

| 2k | H | 3-CF₃ | H | 26% | 4.63 |

| 2l | H | 4-CF₃ | H | 31% | 4.63 |

| 2o | Cl | 3,5-(CF₃)₂ | H | 72% | 6.85 |

| Data summarized from Dolezal et al., Molecules 2002.[3][4] |

Proposed Mechanism of Action

While the exact mechanism for these specific derivatives is not elucidated, it is hypothesized to be similar to that of Pyrazinamide (PZA). PZA is a prodrug that diffuses into the mycobacterium and is converted by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).[2] POA is active only in an acidic environment, where it is protonated and disrupts membrane potential and inhibits fatty acid synthase I (FAS-I), which is essential for mycolic acid synthesis and cell wall integrity.[2][6]

The 5-tert-butyl group could influence this mechanism in several ways:

-

Cellular Uptake: Its lipophilic nature may enhance passive diffusion across the complex mycobacterial cell wall.

-

Enzyme Interaction: The bulky group might alter the binding affinity of the molecule for the PncA enzyme, potentially affecting the rate of its conversion to the active acid form.

Caption: Hypothesized mechanism of action based on Pyrazinamide (PZA).

Experimental Protocol: In Vitro Antimycobacterial Susceptibility Testing

A standard method for assessing antimycobacterial activity is the Microplate Alamar Blue Assay (MABA).

-

Preparation: Prepare a sterile 96-well microplate. Add 100 µL of Middlebrook 7H9 broth to each well.

-

Compound Dilution: Serially dilute the test compounds (e.g., starting from 100 µg/mL) across the wells. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.

-

Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each test and positive control well.

-

Incubation: Seal the plate and incubate at 37 °C for 5-7 days.

-

Alamar Blue Addition: Prepare a fresh 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Add 25 µL of this mixture to each well.

-

Final Incubation: Re-incubate the plate for 24 hours.

-

Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.

Chapter 2: Antifungal and Antialgal Activity

Beyond their antimycobacterial potential, these derivatives have been screened for broader antimicrobial and biostatic activities.

Antifungal and Photosynthesis-Inhibiting Properties

The antifungal activity of the 5-tert-butyl derivatives was found to be generally poor.[3] For example, N-(3-methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide (2f) exhibited high MIC values (31.25-500 µmol·dm⁻³) against a panel of fungal strains.[4]

Interestingly, this same compound (2f) proved to be the most active antialgal compound tested, with an IC₅₀ of 0.063 mmol·dm⁻³.[3] This indicates that it is a potent inhibitor of the oxygen evolution rate in spinach chloroplasts, a common model for studying photosynthesis inhibition. This divergence in activity—poor against fungi but strong against algae—suggests a specific mechanism of action related to photosynthetic pathways, which are absent in fungi.

| Compound ID | Antifungal Activity (MIC in µmol·dm⁻³) | Antialgal Activity (IC₅₀ in mmol·dm⁻³) |

| 2d | 31.25 - 500 | Not Reported |

| 2f | 31.25 - 500 | 0.063 |

| Data summarized from Dolezal et al., Molecules 2002.[3][4] |

Experimental Protocol: Antifungal Broth Microdilution Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Medium Preparation: Use RPMI-1640 medium for the assay.

-

Compound Dilution: In a 96-well plate, perform serial twofold dilutions of the test compounds to achieve a final concentration range (e.g., 0.25 to 128 µg/mL).

-

Inoculum Preparation: Prepare a fungal suspension (e.g., Candida albicans) and adjust it to a concentration of 1-5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include drug-free and fungus-free controls.

-

Incubation: Incubate the plate at 35 °C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition (e.g., ≥50%) of fungal growth compared to the drug-free control, as observed visually or by spectrophotometry.

Chapter 3: Activity as Elicitors in Plant Biotechnology

A novel and significant application for this class of compounds is in plant cell culture, where they can act as elicitors—substances that stimulate the production of secondary metabolites.

Enhanced Production of Flavonoids

The derivative N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide (Compound 1) was investigated for its ability to enhance the production of flavonolignans (silymarin) and taxifolin in cell cultures of Silybum marianum (milk thistle).[5][7]

-

Taxifolin Production: Compound 1 was found to be a good elicitor for taxifolin production.[5]

-

Silymarin Complex: The effect on the overall silymarin complex was less pronounced, but a detailed analysis revealed that the production of silychristin , a key component, was significantly increased.[7] The maximum effect was observed 24-48 hours after applying the elicitor at a concentration of 3.292 x 10⁻⁴ mol/L.[5]

This application demonstrates that this compound derivatives can modulate complex biosynthetic pathways in plant cells, opening up avenues for their use in the industrial production of high-value phytochemicals.

| Elicitor Concentration (mol/L) | Peak Production Time (hours) | Primary Metabolite Increased |

| 3.292 x 10⁻⁴ | 24 - 48 | Taxifolin, Silychristin |

| Data from Plackova et al., Pharmacogn Mag 2016.[5] |

Experimental Protocol: Elicitation in Silybum marianum Suspension Culture

-

Culture Establishment: Establish a healthy suspension culture of S. marianum in Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators.

-

Elicitor Preparation: Prepare a stock solution of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide in ethanol.

-

Elicitation: To a 17-day-old suspension culture, add the elicitor solution to achieve the desired final concentration (e.g., 3.292 x 10⁻⁴ mol/L). An equivalent volume of ethanol should be added to a control flask.

-

Time-Course Sampling: Harvest samples of the cell culture at various time points after elicitor addition (e.g., 0, 24, 48, 72, and 168 hours).

-

Extraction: Lyophilize (freeze-dry) the harvested cells. Extract the dried powder with methanol using sonication or shaking.

-

Analysis: Filter the methanolic extract and analyze the content of taxifolin and silymarin components using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

-

Quantification: Quantify the metabolites by comparing the peak areas to those of authentic standards.

Conclusion

The derivatives of this compound are a versatile class of compounds with a spectrum of demonstrated biological activities. The lipophilic tert-butyl group is a critical determinant of their function, significantly enhancing antimycobacterial efficacy and playing a role in their other biological interactions. While their antifungal properties appear limited, their potent antialgal activity points to a specific mechanism targeting photosynthetic processes. Perhaps most intriguing is their successful application as elicitors in plant biotechnology, showcasing a modern and valuable use beyond traditional antimicrobial frameworks. Further research is warranted to explore the full potential of this scaffold, particularly in optimizing the antimycobacterial leads and screening for other activities, such as antiviral or anticancer effects, where pyrazine derivatives have historically shown promise.

References

- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Ascendance of the Pyrazine Ring: A Technical Guide to the Discovery and History of Pyrazinecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the course of pyrazinecarboxylic acids from their foundational synthesis in the late 19th century to their critical role in modern medicine. We will explore the seminal discoveries, the evolution of synthetic methodologies, and the pivotal moments that have established this class of compounds as a cornerstone in medicinal chemistry, most notably through the development of the first-line tuberculosis drug, pyrazinamide.

The Dawn of Pyrazine Chemistry: Early Syntheses and Foundational Discoveries

The story of pyrazinecarboxylic acids begins with the broader exploration of the pyrazine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. The late 19th century saw the emergence of foundational synthetic methods that opened the door to this new class of heterocycles.

The Pioneers of Pyrazine Synthesis

The groundwork for pyrazine chemistry was laid by several key figures whose methods, though over a century old, are still recognized for their ingenuity.

-

The Staedel-Rugheimer Pyrazine Synthesis (1876): This was one of the earliest methods for creating the pyrazine ring. It involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[1][2]

-

The Gutknecht Pyrazine Synthesis (1879): A variation on the theme of self-condensation, the Gutknecht synthesis also utilizes α-amino ketones to form the pyrazine core. The key difference lies in the method of generating the α-amino ketone precursor.[1][2]

-

The Gastaldi Synthesis (1921): Another important early contribution, the Gastaldi synthesis provided an alternative route to pyrazine derivatives.[3]

These early methods, while groundbreaking, often involved harsh reaction conditions and produced modest yields. However, they were instrumental in providing the first access to the pyrazine scaffold, paving the way for future investigations into its derivatives.

The First Synthesis of a Pyrazinecarboxylic Acid

While the pyrazine ring was known from the late 1800s, the first synthesis of a pyrazinecarboxylic acid is attributed to a pioneering study by Gabriel and Sonn . Their work was later adapted by Hall and Spoerri , who reported a particularly straightforward synthesis of pyrazine-2-carboxylic acid.[4] This synthesis utilized pyrazine-2,3-dicarboxylic acid as a starting material.[4] A well-documented method for preparing 2,3-pyrazinedicarboxylic acid involves the permanganate oxidation of quinoxaline.[5]

The Rise of Pyrazinamide: A Serendipitous Discovery and a Paradigm Shift in Tuberculosis Treatment

The trajectory of pyrazinecarboxylic acid research was irrevocably altered by the discovery of pyrazinamide. Initially synthesized and patented in 1936, its profound antitubercular properties were not recognized until 1952.[3] This discovery was remarkable as pyrazinamide shows no in-vitro activity against Mycobacterium tuberculosis at a neutral pH.[3] The realization of its potent in-vivo efficacy stemmed from the knowledge that nicotinamide, a structurally similar compound, possessed activity against tuberculosis.[3]

The Mechanism of Action: Pyrazinoic Acid as the Active Agent

The key to pyrazinamide's effectiveness lies in its bioactivation. It acts as a prodrug, being converted to its active form, pyrazinoic acid , by the mycobacterial enzyme pyrazinamidase.[3] This conversion is crucial for its antimycobacterial activity.

The acidic environment within the granulomas where M. tuberculosis resides is thought to facilitate the accumulation of the protonated form of pyrazinoic acid within the bacilli.[3] The current leading hypothesis for its mechanism of action is that pyrazinoic acid disrupts the synthesis of coenzyme A by binding to and triggering the degradation of the aspartate decarboxylase PanD.[3]

This unique mechanism of action, targeting semi-dormant mycobacteria in acidic environments, is what makes pyrazinamide a cornerstone of modern short-course tuberculosis therapy, significantly reducing treatment duration.

The Evolution of Synthetic Methodologies for Pyrazinecarboxylic Acids

The journey from the classical syntheses of the 19th century to the more refined methods of today reflects the broader advancements in organic chemistry. The demand for pyrazinamide and other biologically active pyrazinecarboxylic acid derivatives has driven the development of more efficient and scalable synthetic routes.

Classical Synthetic Approaches

The foundational methods for constructing the pyrazine ring, as developed by Staedel, Rugheimer, Gutknecht, and Gastaldi, provided the initial access to the precursors of pyrazinecarboxylic acids. These methods typically involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation.

Oxidation of Alkylpyrazines

A common and direct method for the synthesis of pyrazinecarboxylic acids is the oxidation of the corresponding alkylpyrazines. For instance, 2-methylpyrazine can be oxidized to pyrazine-2-carboxylic acid. However, a significant challenge with this approach is the potential for over-oxidation, leading to the formation of dicarboxylic acids as byproducts.[6] Careful control of reaction conditions is necessary to achieve good yields of the desired monocarboxylic acid.

Modern Synthetic Innovations

Contemporary organic synthesis has introduced a variety of more sophisticated and efficient methods for the preparation of pyrazinecarboxylic acids and their derivatives. These include:

-

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have become powerful tools for the functionalization of the pyrazine ring.[7]

-

C-H functionalization: Direct C-H functionalization of the pyrazine ring offers a more atom-economical approach to introducing substituents, avoiding the need for pre-functionalized starting materials.[7]

-

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of pyrazine derivatives is a growing area of interest, offering the potential for highly selective and environmentally friendly processes.

Experimental Protocols: Foundational Synthetic Methodologies

To provide a practical understanding of the chemistry discussed, this section details the experimental protocols for key historical syntheses.

Staedel-Rugheimer Pyrazine Synthesis (1876)

This method provides a route to substituted pyrazines from α-haloketones and ammonia.

Step 1: Formation of the α-amino ketone

-

A 2-chloroacetophenone derivative is reacted with an excess of aqueous or alcoholic ammonia.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution of the chlorine atom by ammonia.

Step 2: Condensation and Oxidation

-

The resulting α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate.

-

This intermediate is then oxidized to the aromatic pyrazine. The oxidation can often be achieved by air oxidation or through the use of a mild oxidizing agent.

A [label="α-Haloketone"]; B [label="Ammonia"]; C [label="α-Amino Ketone"]; D [label="Dihydropyrazine Intermediate"]; E [label="Pyrazine"];

A -> C [label="Nucleophilic\nSubstitution"]; B -> C; C -> D [label="Self-Condensation"]; D -> E [label="Oxidation"]; }

Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ.[7]

Step 1: Formation of the α-oximinoketone

-

A ketone is treated with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid).

-

This reaction introduces a nitroso group at the α-position, which tautomerizes to the more stable α-oximinoketone.

Step 2: Reduction to the α-amino ketone

-

The α-oximinoketone is then reduced to the corresponding α-amino ketone.[7]

-

Common reducing agents for this transformation include zinc in acetic acid or catalytic hydrogenation.

Step 3: Dimerization and Oxidation

-

The α-amino ketone dimerizes to form a dihydropyrazine intermediate.

-

Subsequent oxidation, often with air or a mild oxidizing agent, yields the final pyrazine derivative.[7]

A [label="Ketone"]; B [label="Nitrous Acid"]; C [label="α-Oximinoketone"]; D [label="Reducing Agent"]; E [label="α-Amino Ketone"]; F [label="Dihydropyrazine"]; G [label="Pyrazine"];

A -> C; B -> C; C -> E; D -> E; E -> F [label="Dimerization"]; F -> G [label="Oxidation"]; }

Synthesis of 2,3-Pyrazinedicarboxylic Acid via Oxidation of Quinoxaline

This method provides a reliable route to a key precursor for pyrazinecarboxylic acid derivatives.[5]

Step 1: Synthesis of Quinoxaline

-

o-Phenylenediamine is dissolved in water and heated.

-

A solution of glyoxal-sodium bisulfite is added, and the mixture is allowed to react.

-

After cooling, sodium carbonate is added, and the quinoxaline product is extracted with a suitable solvent (e.g., ether).

-

The solvent is removed to yield crude quinoxaline, which can be purified by distillation.

Step 2: Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid

-

Quinoxaline is dissolved in water.

-

Potassium permanganate is added portion-wise to the stirred solution, maintaining a controlled temperature.

-

After the reaction is complete, the manganese dioxide byproduct is filtered off.

-

The filtrate is concentrated, and hydrochloric acid is added to precipitate the 2,3-pyrazinedicarboxylic acid.

-

The crude product is collected by filtration and can be purified by recrystallization from acetone.[5]

Biological Activity of Pyrazinecarboxylic Acid Derivatives

The discovery of pyrazinamide spurred extensive research into the biological activities of other pyrazinecarboxylic acid derivatives. This has led to the identification of compounds with a range of pharmacological properties, including antimycobacterial, antifungal, and photosynthesis-inhibiting activities.[8]

The following table summarizes the in-vitro antimycobacterial activity of pyrazinamide and some of its derivatives against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrazinamide | M. tuberculosis H37Rv | ≤12.5 to 100 | [9][10] |

| Pyrazinamide | M. tuberculosis (clinical isolates) | 16 - 64 | [11] |

| Pyrazinamide | M. tuberculosis H37Ra (pH 5.5) | 25 | |

| Pyrazinamide | M. tuberculosis H37Ra (pH 6.0) | 100 | |

| Pyrazinamide | M. tuberculosis H37Ra (pH 6.5-8.0) | 200 | |

| Derivative 1f (a pyrazinamide analog) | M. tuberculosis | 8.0 | [12] |

Conclusion and Future Outlook

The journey of pyrazinecarboxylic acids from their initial synthesis to their indispensable role in modern medicine is a testament to the power of chemical exploration and serendipitous discovery. The foundational work of late 19th and early 20th-century chemists laid the groundwork for the later development of pyrazinamide, a drug that has saved countless lives.

The ongoing challenge of drug resistance in tuberculosis continues to drive research into new pyrazinecarboxylic acid derivatives with improved efficacy and novel mechanisms of action. Modern synthetic methodologies, including cross-coupling reactions and C-H functionalization, are enabling the rapid generation of diverse libraries of these compounds for biological screening. As our understanding of the intricate biology of Mycobacterium tuberculosis deepens, the rational design of new pyrazine-based therapeutics holds immense promise for the future of tuberculosis treatment.

References

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 4. repositorio.unne.edu.ar [repositorio.unne.edu.ar]

- 5. ijbpas.com [ijbpas.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Exposure and Susceptibility of Pyrazinamide Correlate with Treatment Response in Pyrazinamide-Susceptible Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 5-tert-Butyl Group in Pyrazine-2-Carboxylic Acid Derivatives: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a wide array of therapeutic agents.[1][3] From the first-line antitubercular drug pyrazinamide to modern anticancer and anti-inflammatory agents, the pyrazine nucleus is a testament to the power of heterocyclic chemistry in drug discovery.[1][4][5] This guide focuses on a specific, highly influential derivative: 5-(tert-Butyl)pyrazine-2-carboxylic acid. We will dissect its structure-activity relationship (SAR), exploring how modifications to this core structure impact biological activity, with a primary focus on its antimycobacterial potential.

The this compound Core: A Foundation for Potent Bioactivity

The this compound moiety has emerged as a critical component in the design of potent bioactive molecules. Its significance is particularly pronounced in the field of antimycobacterial research. The parent drug, pyrazinamide, is a prodrug that is converted in Mycobacterium tuberculosis to its active form, pyrazinoic acid (POA).[4][6][7] POA targets the enzyme PanD, which is essential for coenzyme A biosynthesis, by inducing its degradation.[6][8] The structure-activity relationships of POA analogs have been a subject of intense study, revealing the critical role of substitutions on the pyrazine ring.

The introduction of a tert-butyl group at the 5-position of the pyrazine ring has proven to be a particularly fruitful strategy for enhancing biological activity. This bulky, lipophilic group significantly influences the molecule's pharmacokinetic and pharmacodynamic properties.[9]

Dissecting the Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives can be systematically modulated by chemical modifications at three key positions: the carboxylic acid group, the tert-butyl group, and the other positions on the pyrazine ring.

Modifications of the Carboxylic Acid Group: The Amide Series

The carboxylic acid moiety is essential for the antimycobacterial activity of pyrazinoic acid analogs.[6] However, derivatization of this group, particularly through the formation of amides, has led to the discovery of compounds with potent and diverse biological activities. The general synthetic approach involves the conversion of this compound to its acid chloride, followed by condensation with a wide range of amines.[7][10]

Key SAR insights from amide modifications:

-

Aromatic Amides (Anilides): Condensation with various ring-substituted anilines has yielded amides with significant antituberculotic activity. A standout example is the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid , which demonstrated the highest antituberculotic activity (72% inhibition against M. tuberculosis) and high lipophilicity in one study.[7][10] This highlights the importance of electron-withdrawing groups and increased lipophilicity in the aniline moiety for enhancing activity.

-

Benzyl Amides: Synthesis of N-benzylpyrazine-2-carboxamides has also yielded potent antimycobacterial agents. For instance, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed a high level of activity against M. tuberculosis (MIC = 6.25 µg/mL).[11][12]

-

Impact of Lipophilicity: A recurring theme in the SAR of these amides is the correlation between lipophilicity and biological activity. The bulky tert-butyl group contributes to this property, and further enhancements through substitutions on the amide moiety often lead to improved potency.[7][10]

The Significance of the 5-tert-Butyl Group

The presence of the tert-butyl group at the 5-position is a recurring feature in many of the most active pyrazine-2-carboxamide derivatives. Several studies have underscored its importance:

-

Enhanced Antimycobacterial Activity: A number of the most potent amides against M. tuberculosis feature the 5-tert-butyl substitution, often in conjunction with a 6-chloro substituent.[10][13]

-

Influence on Pharmacokinetics: The lipophilic nature of the tert-butyl group can improve membrane permeability and alter the metabolic profile of the compound, potentially leading to better bioavailability and efficacy.[9]

Substitutions on the Pyrazine Ring

Modifications at other positions on the pyrazine ring have also been explored, revealing further avenues for optimizing biological activity.

-

6-Chloro Substitution: The combination of a 5-tert-butyl group and a 6-chloro substituent is a common motif in highly active compounds.[10][11][12] The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the pyrazine ring and its interaction with biological targets.

-

Alkylamino Substitutions: Studies on pyrazinoic acid analogs have shown that alkylamino group substitutions at the 3 and 5 positions can lead to compounds that are 5- to 10-fold more potent than the parent pyrazinoic acid.[6][8]

Mechanism of Action: Targeting PanD in Mycobacterium tuberculosis

The primary mechanism of antimycobacterial action for pyrazinoic acid and its active analogs involves the targeted degradation of the PanD enzyme. This represents a novel mode of action for an antibiotic.

Caption: Mechanism of action of pyrazinamide and its active form, pyrazinoic acid.

Experimental Protocols

Synthesis of 5-(tert-Butyl)pyrazine-2-carboxamides: A General Protocol

The synthesis of amide derivatives of this compound is typically achieved through a two-step process:

-

Formation of the Acid Chloride: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane, toluene) to form 5-(tert-butyl)pyrazine-2-carbonyl chloride. The reaction is usually carried out at room temperature or with gentle heating.

-

Amide Coupling: The resulting acid chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is typically performed in an inert solvent at room temperature.

Caption: General workflow for the synthesis of 5-(tert-butyl)pyrazine-2-carboxamide derivatives.

Antimycobacterial Activity Assay (Example: MABA)

A common method for determining the antimycobacterial activity of compounds is the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

-

Preparation of Inoculum: A culture of Mycobacterium tuberculosis H37Rv is grown to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements). The culture is then diluted to a standardized concentration.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microplates.

-

Inoculation: The standardized bacterial suspension is added to each well of the microplate containing the test compounds.

-

Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

-

Second Incubation: The plates are incubated for an additional 24 hours.

-

Data Analysis: The fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Data Summary: Bioactivity of this compound Derivatives

| Compound ID | R Group (at position 5) | X Group (at position 6) | Amide Moiety (at position 2) | Antimycobacterial Activity (% Inhibition or MIC) | Reference |

| 1 | tert-Butyl | Cl | 3,5-bis(trifluoromethyl)phenyl | 72% inhibition | [7][10] |

| 2 | tert-Butyl | Cl | 4-methoxybenzyl | MIC = 6.25 µg/mL | [11][12] |

| 3 | tert-Butyl | H | 3-methylphenyl | - | [10] |

| 4 | H | Cl | 3,5-bis(trifluoromethyl)phenyl | - | [10] |

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of potent antimycobacterial agents. The structure-activity relationship studies have clearly demonstrated that the tert-butyl group at the 5-position, often in combination with a 6-chloro substituent, is crucial for high activity. Furthermore, the derivatization of the carboxylic acid to form amides with specific substituted aromatic rings can significantly enhance potency.

Future research in this area should focus on:

-

Exploring a wider range of substitutions at the 3 and 6 positions of the pyrazine ring to further optimize activity.

-

Synthesizing and evaluating bioisosteres of the tert-butyl group to probe the steric and electronic requirements at the 5-position.

-

Investigating the pharmacokinetic and toxicological profiles of the most potent compounds to assess their potential for further development as clinical candidates.

-

Elucidating the detailed molecular interactions between these compounds and the PanD enzyme to facilitate structure-based drug design.

By continuing to build upon the rich foundation of SAR data for this compound class, the scientific community can pave the way for the discovery of novel and effective treatments for tuberculosis and other infectious diseases.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]

- 8. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]

- 9. benchchem.com [benchchem.com]

- 10. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Introduction

5-(tert-Butyl)pyrazine-2-carboxylic acid is a heterocyclic aromatic compound with potential applications in pharmaceutical and life sciences research. As a derivative of pyrazine-2-carboxylic acid, it shares a core structure found in various biologically active molecules.[1] The incorporation of a tert-butyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a drug candidate or a chemical probe.

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a focus on its solubility and stability. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in a research and development setting.

Physicochemical Properties: A Predictive Overview

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structural components: the polar pyrazine-2-carboxylic acid core and the non-polar tert-butyl substituent.

Structural Formula:

-

Pyrazine-2-carboxylic acid moiety: This part of the molecule is polar and contains a carboxylic acid group, which is ionizable. This suggests that the compound's aqueous solubility will be highly dependent on the pH of the solution.

-

tert-Butyl group: This bulky, non-polar group will significantly influence the molecule's lipophilicity. An increase in lipophilicity generally leads to decreased aqueous solubility and increased solubility in organic solvents.

A summary of the basic chemical properties is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 242813-48-5 | [2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [2] |

| Molecular Weight | 180.21 g/mol | [2] |

| Appearance | Solid (predicted) | [2] |

| pKa | Estimated ~3-4 (for the carboxylic acid) | Inferred from pyrazine-2-carboxylic acid |

Solubility Profile: A Cornerstone of Developability

A comprehensive understanding of a compound's solubility in various media is critical for formulation development, bioavailability, and in vitro assay design. The following sections outline a systematic approach to characterizing the solubility profile of this compound.

Aqueous Solubility as a Function of pH

The carboxylic acid moiety of this compound dictates that its aqueous solubility will be pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

Experimental Protocol: Equilibrium Solubility Measurement

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a fixed volume of each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

-